molecular formula C22H18FNO3 B2519909 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide CAS No. 1171040-91-7

2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide

Cat. No.: B2519909
CAS No.: 1171040-91-7
M. Wt: 363.388
InChI Key: DFQLMUJPJLTRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is a chemical compound with the molecular formula C22H18FNO3 and a molecular weight of 363.388 g/mol. This compound belongs to the class of benzamide derivatives and features a benzoyl group, an ethyl chain, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves the reaction of benzoyl chloride with 2-(4-fluorophenoxy)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of a recoverable catalyst to enhance the reaction efficiency and reduce waste. The process is designed to be eco-friendly, with low reaction times and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenoxy derivatives.

Scientific Research Applications

2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzoyl-N-[2-(4-chlorophenoxy)ethyl]benzamide
  • 2-benzoyl-N-[2-(4-bromophenoxy)ethyl]benzamide
  • 2-benzoyl-N-[2-(4-methylphenoxy)ethyl]benzamide

Uniqueness

2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is unique due to the presence of the fluorophenoxy moiety, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO3/c23-17-10-12-18(13-11-17)27-15-14-24-22(26)20-9-5-4-8-19(20)21(25)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQLMUJPJLTRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.